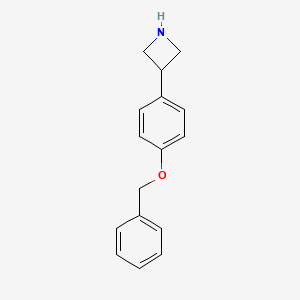

3-(4-(Benzyloxy)phenyl)azetidine

Description

Historical Context of Azetidine (B1206935) Ring Systems in Chemical Research

The history of azetidine chemistry dates back to the early 20th century, with initial reports on the synthesis of these strained ring systems. google.com The first natural product containing an azetidine moiety, L-azetidine-2-carboxylic acid, was isolated from the lily-of-the-valley (Convallaria majalis) in 1955, sparking further interest in this class of compounds. medwinpublishers.com Early synthetic methods were often challenging due to the inherent ring strain of the four-membered ring, which makes them more difficult to prepare than their less strained five-membered (pyrrolidine) or six-membered (piperidine) counterparts. medwinpublishers.comchemrxiv.org Initial synthetic strategies often involved intramolecular cyclization reactions. medwinpublishers.com The development of more robust and efficient synthetic methodologies, such as cycloaddition and cyclization reactions, has been a continuous area of research, paving the way for broader exploration of azetidine derivatives. medwinpublishers.com

Contemporary Academic Relevance of Azetidine Scaffolds

In recent years, azetidine scaffolds have garnered significant attention in medicinal chemistry and drug discovery. nih.gov Their rigid, three-dimensional structure makes them attractive bioisosteres for other cyclic and acyclic motifs, offering a way to fine-tune the physicochemical properties of drug candidates. nih.gov The incorporation of an azetidine ring can lead to improvements in metabolic stability, cell permeability, and target-binding affinity. nih.gov

Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents. medwinpublishers.com Furthermore, they have proven to be valuable building blocks for creating libraries of compounds for high-throughput screening, particularly for central nervous system (CNS) targets. nih.govbldpharm.com The ability to synthesize a diverse collection of azetidine-based scaffolds allows researchers to explore new chemical space in the quest for novel therapeutics. bldpharm.com

Structural Features and Chemical Reactivity of Azetidine Derivatives in Academic Studies

The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. nih.gov This strain is a key determinant of its chemical reactivity. While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are more reactive than their five-membered pyrrolidine (B122466) analogs. nih.govgoogle.com This intermediate reactivity allows for unique chemical transformations that can be triggered under specific conditions. nih.govgoogle.com

A primary mode of reactivity for azetidines is through ring-opening reactions. These reactions can be initiated by nucleophiles and are often catalyzed by Lewis acids. The regioselectivity of ring-opening is influenced by the substituents on the azetidine ring. Generally, nucleophilic attack occurs at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state.

The nitrogen atom of the azetidine ring also plays a crucial role in its reactivity. It can be functionalized through various reactions, allowing for the introduction of a wide range of substituents. This versatility is a key reason for the widespread use of azetidines as scaffolds in the synthesis of more complex molecules. nih.gov

Overview of the 3-(4-(Benzyloxy)phenyl)azetidine Scaffold in Research

The this compound scaffold has emerged as a valuable intermediate and building block in medicinal chemistry research. The presence of the benzyloxy group provides a handle for further chemical modification through debenzylation to reveal a phenol, which can then be derivatized.

This scaffold and its derivatives have been explored for their potential in developing novel therapeutic agents. For instance, derivatives of this compound have been synthesized and investigated as potential epidermal growth factor receptor (EGFR) kinase inhibitors for anticancer applications. In one study, a series of pyrazoline-linked carboxamide derivatives incorporating this scaffold were synthesized and evaluated for their in vitro antitumor activities.

Furthermore, the core structure of 3-phenylazetidine (B587272) is recognized for its utility in constructing compounds targeting the central nervous system. bldpharm.com The specific derivative, this compound hydrochloride, is commercially available, indicating its utility as a starting material for the synthesis of more complex molecules for research purposes. nih.gov Research has also been conducted on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, which have been identified as a new class of GPR34 antagonists with potential applications in treating neuropathic pain. google.com

The synthesis of such 3-aryl azetidines can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted precursors. The strategic placement of the benzyloxyphenyl group at the 3-position of the azetidine ring provides a template for creating a diverse array of compounds with potential biological activity.

Compound List

| Compound Name |

| This compound |

| This compound hydrochloride |

| (S)-3-(4-(Benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid |

| 3'- (4-(Benzyloxy)phenyl)-1'-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides |

| Azetidine |

| L-azetidine-2-carboxylic acid |

| Pyrrolidine |

| Piperidine |

| Aziridine |

Research Data on a this compound Derivative

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

3-(4-phenylmethoxyphenyl)azetidine |

InChI |

InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-8-6-14(7-9-16)15-10-17-11-15/h1-9,15,17H,10-12H2 |

InChI Key |

NWEJNNZEKHXTRX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Mechanisms and Stereochemical Investigations

Detailed Mechanistic Pathways for Key Synthetic Steps

The formation of 3-(4-(benzyloxy)phenyl)azetidine can be achieved through various synthetic routes, with intramolecular cyclization being a predominant strategy. Two key mechanistic pathways are particularly relevant: the cyclization of 1,3-difunctionalized propane (B168953) precursors and the metal-catalyzed aminolysis of epoxy amines.

Intramolecular SN2 Cyclization: A common and reliable method involves the cyclization of a precursor such as an N-protected 3-amino-2-(4-benzyloxyphenyl)propan-1-ol. The mechanism proceeds in two main steps. First, the terminal hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. In the second step, a base is used to deprotonate the nitrogen atom of the amine (or a protected precursor like a sulfonamide), which then acts as an intramolecular nucleophile. This nucleophilic nitrogen attacks the carbon bearing the tosylate or mesylate group in a 4-exo-tet cyclization, displacing the leaving group and forming the azetidine (B1206935) ring via an SN2 mechanism. nih.gov The stereochemistry of the substituents on the propane backbone is generally retained during this process. nih.gov

Lewis Acid-Catalyzed Intramolecular Aminolysis of Epoxy Amines: A more modern approach involves the use of a precursor like an N-protected-4-(4-(benzyloxy)phenyl)-3,4-epoxybutan-1-amine. In this pathway, a Lewis acid, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), coordinates to the oxygen atom of the epoxide ring. frontiersin.orgnih.gov This coordination activates the epoxide, making it more electrophilic. The tethered amine then acts as an intramolecular nucleophile, attacking one of the epoxide carbons. frontiersin.orgelsevierpure.com The regioselectivity of this attack is crucial and is discussed in the following section. The reaction is completed by protonolysis of the resulting lanthanum-alkoxide intermediate to yield the 3-hydroxyazetidine derivative, which can be further modified to obtain the target compound. This method is noted for its high efficiency and tolerance of various functional groups. frontiersin.org

Regioselectivity and Diastereoselectivity in Azetidine Forming Reactions

Controlling regioselectivity and diastereoselectivity is paramount in synthesizing structurally defined azetidines.

Regioselectivity: In the La(OTf)3-catalyzed aminolysis of a cis-3,4-epoxy amine precursor, the nucleophilic attack can theoretically occur at either C3 or C4 of the epoxide. frontiersin.org Attack at C3 results in a 4-exo-tet cyclization, leading to the desired azetidine ring. Conversely, attack at C4 would lead to a 5-endo-tet cyclization, forming a pyrrolidine (B122466) ring. Experimental and computational studies have shown that for cis-epoxy amines, the La(OTf)3 catalyst strongly promotes C3-selective aminolysis, yielding the azetidine with high regioselectivity (>20:1). frontiersin.orgelsevierpure.com This preference for the "Baldwin-disfavored" 4-exo-tet pathway is a key feature of this catalytic system. acs.org Even when a potentially stabilizing group like a phenyl ring is present at the C4 position (a styrene (B11656) oxide-type epoxide), the reaction still favors C3 attack to form the azetidine, demonstrating the powerful directing effect of the catalyst system. frontiersin.org

Diastereoselectivity: The stereochemical outcome of the cyclization is often controlled by the stereochemistry of the starting material and the reaction mechanism. In the intramolecular SN2 cyclization of a chiral 1,3-propanediol (B51772) derivative, the reaction proceeds with inversion of configuration at the carbon bearing the leaving group, allowing for predictable synthesis of a specific diastereomer. In Staudinger [2+2] cycloadditions between ketenes and imines to form azetidin-2-ones (which can be reduced to azetidines), high diastereoselectivity is often observed, typically favoring the formation of the cis-isomer. nih.gov For the aminolysis of epoxy amines, the cis-configuration of the starting epoxide is crucial for the formation of the azetidine ring, whereas the corresponding trans-epoxide preferentially undergoes C4-selective aminolysis to give a pyrrolidine. frontiersin.orgnih.gov In cases where two diastereomers could form, the transition state that minimizes steric interactions is generally favored. beilstein-journals.org

Below is a table summarizing the effect of catalyst and substrate stereochemistry on the outcome of intramolecular aminolysis of epoxy amines.

Enantioselective Catalysis in Azetidine Synthesis

Achieving enantioselectivity in the synthesis of chiral azetidines like this compound is a significant challenge, often addressed by using chiral catalysts, auxiliaries, or starting materials.

Chiral Catalysts: Asymmetric catalysis provides an efficient route to enantioenriched azetidines. For example, copper complexes with chiral N,N'-ligands, such as those derived from cis-disubstituted azetidines or bisoxazolines, have been used to catalyze reactions like the Henry reaction with high enantioselectivity. nih.gov The principle of using a chiral metal-ligand complex can be extended to cyclization reactions. Another approach is phase-transfer catalysis, where chiral catalysts, such as those derived from cinchona alkaloids, can induce enantioselectivity in intramolecular cyclizations to form spirocyclic azetidine oxindoles. acs.org Hydrogen-bond-donor catalysis using chiral squaramides has also proven effective for the enantioselective ring-opening of azetidines, a principle that could be applied in reverse for ring-formation. acs.orgchemrxiv.org

Chiral Auxiliaries and Starting Materials: An alternative to catalytic enantioselection is the use of a chiral auxiliary. For instance, chiral N-tert-butanesulfinyl groups can direct the diastereoselective reduction of ketimines to produce chiral amines, which can then be cyclized to form enantioenriched azetidines. nih.gov Similarly, a powerful strategy for synthesizing chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily prepared using chiral sulfinamide chemistry. nih.gov One could also start from the "chiral pool," using readily available enantiopure compounds like amino acids to construct a precursor that already contains the desired stereocenter, which is then carried through the synthetic sequence to the final azetidine product.

Influence of Substituents on Reaction Outcomes

The nature and position of substituents on the precursors to this compound have a profound impact on the reaction's feasibility, rate, and selectivity.

Aryl Substituents: The 4-(benzyloxy)phenyl group is generally considered to be electron-donating through resonance, similar to a methoxy (B1213986) group. lumenlearning.comlibretexts.orglibretexts.org In the context of the La(OTf)3-catalyzed aminolysis of epoxy anilines, it has been shown that substrates bearing an electron-donating methoxy group undergo cyclization successfully. frontiersin.orgnih.gov In contrast, a strongly electron-withdrawing nitro group on the aniline (B41778) ring completely shuts down the reaction. frontiersin.orgnih.gov This suggests that the electron-donating nature of the benzyloxy group in a precursor to this compound would be favorable for cyclization, likely by increasing the nucleophilicity of the reacting amine or by stabilizing any positive charge buildup in the transition state.

Nitrogen Substituents: The group attached to the azetidine nitrogen plays a crucial role. Common protecting groups like benzyl (B1604629) (Bn), tert-butoxycarbonyl (Boc), or various sulfonyl groups are widely used. In La(OTf)3-catalyzed aminolysis, a range of N-substituents, including electron-rich and electron-deficient benzyl groups, as well as acid-sensitive Boc groups, are well-tolerated. frontiersin.orgnih.gov However, the steric bulk and electronic nature of the N-substituent can influence diastereoselectivity in certain cyclization reactions. acs.org For example, bulky substituents can enforce a specific conformation in the transition state, leading to higher selectivity for one diastereomer.

The following table illustrates the effect of aryl substituents on the success of La(OTf)3-catalyzed intramolecular aminolysis of epoxy anilines.

The Chemical Compound this compound: A Focus on Structure-Activity Relationships and Molecular Design

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a valuable platform for the development of novel therapeutic agents. This article delves into the specific chemical compound this compound, exploring its structure-activity relationships (SAR) and the molecular design principles that guide the exploration of its chemical space.

Structure Activity Relationship Sar Studies and Molecular Design Principles

The exploration of a molecule's SAR is fundamental to understanding how its chemical structure relates to its biological activity. For 3-(4-(Benzyloxy)phenyl)azetidine, this involves systematically modifying different parts of the molecule and assessing the impact on its interactions with biological targets.

The this compound molecule can be dissected into three key components for SAR exploration: the azetidine (B1206935) nitrogen, the 4-benzyloxyphenyl moiety, and the carbons of the azetidine ring.

The nitrogen atom of the azetidine ring is a critical handle for chemical modification, as substituents at this position can significantly influence a compound's physicochemical properties and biological activity. While specific SAR studies on N-substituted this compound are not extensively documented in publicly available literature, insights can be drawn from related 3-arylazetidine series.

In studies of other N-substituted azetidines, the nature of the substituent on the nitrogen atom has been shown to be crucial for activity. For instance, in a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the introduction of a benzyl (B1604629) group at the nitrogen atom was found to be critical for antiviral activity when compared to a smaller methyl group. nih.gov This suggests that the size and nature of the N-substituent can play a significant role in target engagement.

The basicity of the azetidine nitrogen can also be modulated through the electronic effects of the N-substituent. This, in turn, can affect the compound's pharmacokinetic profile, including its absorption and distribution. The azetidine ring has been incorporated into compounds targeting the central nervous system (CNS), where modulation of properties like lipophilicity and pKa via N-substitution is a key design strategy. researchgate.netresearchgate.net

Table 1: Hypothetical Impact of N-Substituents on the Activity of 3-Arylazetidine Scaffolds

| N-Substituent | Potential Impact on Properties | Rationale/Example from Related Scaffolds |

| Hydrogen (unsubstituted) | Increased polarity, potential for H-bond donation. | Can serve as a baseline for comparison. |

| Methyl | Small, lipophilic group, may increase cell permeability. | Often a starting point for exploring N-substitution. |

| Benzyl | Larger, lipophilic group, potential for pi-stacking interactions. | Found to be crucial for antiviral activity in a related series. nih.gov |

| Acyl groups | Decreased basicity of nitrogen, potential for H-bond acceptance. | N-acylated azetidine derivatives have been synthesized to explore SAR. researchgate.net |

It is important to note that these are general principles, and the optimal N-substituent would be highly dependent on the specific biological target.

The 4-benzyloxyphenyl group is a significant pharmacophoric element. This moiety can engage in various non-covalent interactions with a biological target. The terminal phenyl ring of the benzyl group can participate in hydrophobic and van der Waals interactions, as well as potential pi-stacking with aromatic amino acid residues in a protein binding pocket. The ether oxygen can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the target protein.

The importance of the benzyloxyphenyl moiety has been highlighted in the discovery of antagonists for the GPR34 receptor, where (S)-3-(4-(benzyloxy)phenyl)propanoic acid derivatives were identified as a new class of potent antagonists. rsc.org This underscores the favorable interactions that this particular substituent can make within a binding site.

Furthermore, in a series of 3-aryl-3-arylmethoxy-azetidines, which share a similar structural feature, substitutions on the aryl rings were shown to tune the affinity for monoamine transporters. lookchem.com This indicates that the electronic and steric properties of the aryl rings are critical for molecular recognition.

Modifications to the carbon atoms of the azetidine ring itself offer another avenue for SAR exploration. While this compound has a substituent at the C3 position, the C2 and C4 positions are unsubstituted. Introducing substituents at these positions would create new chiral centers and provide vectors for exploring additional regions of a binding pocket.

In a broader context of 3-arylazetidines, substitutions on the aryl ring have been shown to significantly impact biological activity. For example, in the aforementioned N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, a 3-methyl-4-fluorophenyl group at the C3 position was important for antiviral activity, while monosubstituted phenyl groups were insufficient. nih.gov This highlights the sensitivity of activity to the substitution pattern on the aryl ring.

For this compound, substitutions on the phenyl ring of the benzyloxyphenyl moiety could be explored to fine-tune electronic properties and steric bulk. For instance, electron-withdrawing groups like halogens or electron-donating groups like methyl could be introduced at various positions on either of the phenyl rings to probe for favorable interactions.

The four-membered azetidine ring is not planar and exists in a puckered conformation. This conformational preference places the substituents on the ring in defined spatial orientations, which is a key aspect of its utility as a scaffold in drug design.

Studies on related 2-arylazetidines have shown that the azetidine ring undergoes a dynamic puckering process. lookchem.com The most stable conformations are typically those where the aryl substituent at the 2-position occupies a pseudo-equatorial position to minimize steric strain. lookchem.com By analogy, it is expected that in this compound, the 4-benzyloxyphenyl group would also preferentially occupy a pseudo-equatorial position.

This defined three-dimensional structure is advantageous as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The rigid nature of the azetidine scaffold pre-organizes the substituents for optimal interaction with a binding site. Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the preferred conformations of azetidine derivatives and to understand their interaction with biological macromolecules.

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. The azetidine ring itself can be considered a bioisostere for other cyclic structures. For instance, it can serve as a more three-dimensional and less lipophilic replacement for a phenyl ring, a concept often referred to as "escaping flatland" in medicinal chemistry. tcichemicals.com Replacing a planar aromatic ring with a saturated scaffold like azetidine increases the fraction of sp3-hybridized carbons (Fsp3), which often leads to improved solubility and pharmacokinetic properties. nih.gov

Azetidines have also been used as bioisosteres for larger saturated rings like piperidine. researchgate.net This substitution can alter the vectoral projection of substituents and modify the pKa of the nitrogen, potentially leading to improved selectivity or reduced off-target effects.

Conversely, the azetidine ring in a molecule like this compound could itself be replaced by other structural motifs to probe the importance of the four-membered ring.

Table 2: Examples of Bioisosteric Replacements in Azetidine-Based Design

| Original Moiety | Bioisosteric Replacement | Rationale |

| Phenyl ring | Azetidine ring | Increase Fsp3 character, improve solubility, provide 3D structure. tcichemicals.comnih.gov |

| Piperidine ring | Azetidine ring | Reduce size and lipophilicity, alter substituent vectors. researchgate.net |

| Azetidine ring | Cyclobutane ring | Remove basic nitrogen, maintain four-membered ring scaffold. |

| Azetidine ring | Oxetane ring | Replace nitrogen with oxygen, altering polarity and H-bonding capacity. tcichemicals.com |

| Azetidine ring | Bicyclo[1.1.1]pentane | Highly rigid scaffold, presents substituents in well-defined vectors. tcichemicals.com |

These bioisosteric replacements are valuable strategies in the lead optimization phase of drug discovery to fine-tune the properties of a molecule for a desired biological and pharmacokinetic profile.

Computational and Theoretical Chemistry Studies of 3 4 Benzyloxy Phenyl Azetidine

Computational and theoretical chemistry provide powerful tools to investigate the properties of molecules like 3-(4-(benzyloxy)phenyl)azetidine at an atomic level. These methods offer insights into the molecule's structure, behavior, and potential interactions, complementing experimental studies.

Exploration of Biological Activities and Molecular Targets in Vitro & Pre Clinical Focus

Azetidine (B1206935) Derivatives as Enzyme Inhibitors

The rigid structure of the azetidine ring is a key feature in the design of potent and selective enzyme inhibitors. By orienting substituents in specific three-dimensional arrangements, azetidine derivatives can achieve high-affinity interactions with enzyme active sites.

Recent research has highlighted the potential of azetidine derivatives to inhibit a range of critical enzymes. For instance, a novel class of 3-hydroxymethyl-azetidine derivatives has been developed as potent inhibitors of DNA Polymerase Theta (Polθ), an enzyme that is a key target in cancers with deficiencies in BRCA genes. nih.gov In these studies, the azetidine core was used as a bio-isostere of a pyrrolidin-3-ol scaffold, leading to compounds with significant antiproliferative effects in DNA repair-compromised cells. nih.gov

Furthermore, azetidine-based compounds have been identified as irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer cell survival and proliferation. nih.gov Certain azetidine derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the progression of neurodegenerative conditions like Alzheimer's disease. mdpi.com Some of these derivatives demonstrated inhibitory activity comparable to the established drug rivastigmine (B141).

While not containing an azetidine ring themselves, Poly(ADP-ribose) Polymerase (PARP) inhibitors represent another class of enzyme inhibitors crucial in cancer therapy, particularly in BRCA-mutated cancers. youtube.com The strategy of inhibiting DNA repair pathways, as seen with PARP inhibitors, is analogous to the synthetic lethal approach used in the development of Polθ inhibitors, where azetidine scaffolds have proven effective. nih.govyoutube.com

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3-Hydroxymethyl-azetidines | Polymerase Theta (Polθ) | Act as potent inhibitors; exhibit antiproliferative properties in DNA repair-compromised cells. | nih.gov |

| Azetidine-based Compounds (e.g., H172) | STAT3 | Act as irreversible inhibitors of STAT3 activation, inducing an antitumor response. | nih.gov |

| 3-Aryl-3-azetidinyl Acetic Acid Methyl Esters | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Showed AChE inhibition comparable to rivastigmine and significant neuroprotection. | |

| Biphenylalkoxyamine Derivatives with Azepane/Azetidine Moiety | Butyrylcholinesterase (BuChE) | Compound 19 exhibited potent BuChE inhibition (IC50 = 590 nM). | mdpi.com |

Ligand Binding Studies for Receptor Interactions

Ligand binding assays are crucial for determining the affinity and selectivity of a compound for its molecular target. Azetidine derivatives have been extensively studied for their interactions with various receptors, particularly those within the central nervous system.

Research on 3-aryl-azetidine derivatives has shown their potent activity as inhibitors of monoamine transporters. Specifically, these compounds have been evaluated for their binding affinity to the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). For example, N-Methyl-3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine was found to have a high affinity for SERT with a Ki value of 1.0 nM and demonstrated significant selectivity over DAT. Such triple reuptake inhibitors (TRIs) are of interest for the development of new antidepressants. nih.gov

In other studies, azepane derivatives, which are structurally related to azetidines, have been identified as potent ligands for the histamine (B1213489) H3 receptor (H3R), with some compounds showing Ki values as low as 33.9 nM. mdpi.com Computational and in vitro binding studies have also explored azetidine-based ligands for dopamine D2 and D3 receptors, investigating how structural modifications influence binding affinity and selectivity. mdpi.com These studies underscore the utility of the azetidine scaffold in designing ligands with tailored pharmacological profiles for specific receptor targets. nih.govnih.govsemanticscholar.org

| Compound/Derivative Class | Target Receptor/Transporter | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-Methyl-3-(3,4-dichlorophenyl)-3-phenylazetidine | SERT | 23 nM | |

| N-Methyl-3-(3,4-dichlorophenyl)-3-phenylazetidine | DAT | 620 nM | |

| N-Methyl-3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine | SERT | 1.0 nM | |

| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane (Compound 19/E153) | Histamine H3 Receptor | 33.9 nM | mdpi.com |

| (R,S)-trans-2h (Fallypride-based bitopic ligand) | Dopamine D3 Receptor | 0.6 nM | mdpi.com |

Evaluation of In Vitro Antimicrobial Properties

The search for new antimicrobial agents is a critical area of pharmaceutical research, and heterocyclic compounds, including azetidine derivatives, have shown promise. nih.gov While the broader class of azetidin-2-ones (β-lactams) is famous for its antibacterial activity (e.g., penicillins), non-β-lactam azetidines are also being explored. researchgate.netontosight.ai

Studies on substituted phenyl azetidin-2-one (B1220530) sulfonyl derivatives have demonstrated their efficacy against various pathogens. Compounds featuring electron-withdrawing groups, in particular, showed superior antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to the standard antibiotic ampicillin.

In the antiviral domain, a series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were evaluated against a panel of viruses. One compound, trans-11f , which has a 3-methyl-4-fluorophenyl group, displayed moderate inhibitory activity against the human coronavirus (229E) with an EC50 of 45 µM. researchgate.net This same compound was also found to act as an adjuvant, enhancing the efficacy of the antibiotic oxacillin (B1211168) against a highly resistant Staphylococcus aureus strain. researchgate.net Other research has also pointed to the general antimicrobial, including antibacterial and antifungal, potential of various azetidine derivatives. jmchemsci.comsmolecule.comcentralasianstudies.orgnih.govnih.govijlsci.inijlsci.innih.gov

| Derivative Class/Compound | Microorganism | Activity/Finding | Reference |

|---|---|---|---|

| Phenyl azetidin-2-one sulfonyl derivatives | Gram-positive & Gram-negative bacteria | Showed superior efficacy compared to ampicillin. | |

| trans-11f (Azetidin-2-one derivative) | Human coronavirus (229E) | Moderate antiviral activity (EC50 = 45 µM). | researchgate.net |

| trans-11f (Azetidin-2-one derivative) | Methicillin-resistant S. aureus (MRSA) | Enhanced the efficacy of oxacillin. | researchgate.net |

| Phenothiazine derivatives | Acinetobacter baumannii | Inhibited growth of multidrug-resistant strains (MICs 0.05 to 0.6 g/L). | ijlsci.in |

Investigation of Other Specific Biological Pathways and Mechanisms at the Molecular Level

Beyond direct enzyme inhibition and receptor binding, azetidine derivatives are involved in modulating various other biological pathways. Their unique structural and physicochemical properties allow them to interact with complex cellular systems.

One significant area of investigation is their neuroprotective activity. Certain 3-aryl-3-azetidinyl derivatives have been shown to protect neuronal cells from neurodegeneration by reducing markers of oxidative stress and caspase activity, pathways heavily implicated in neurodegenerative diseases. The development of azetidine-based triple reuptake inhibitors (TRIs) for DAT, SERT, and NET highlights a mechanistic approach to treating depression by modulating neurotransmitter levels in the synaptic cleft. nih.gov

In oncology, azetidine derivatives have demonstrated anticancer effects through mechanisms other than just enzyme inhibition. For example, some azetidinone derivatives have been found to induce apoptosis in human breast and prostate cancer cell lines. researchgate.net Furthermore, the versatility of the azetidine scaffold has been demonstrated in broader biological screening. A zebrafish embryo developmental assay was used to probe the biological effects of several azetidine derivatives, revealing that one compound, rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine , caused hypopigmentation and reduced circulation, indicating its interference with specific developmental pathways. nih.gov This highlights the potential for discovering novel biological activities of azetidine compounds through phenotypic screening. nih.gov

Design of Azetidine Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The azetidine scaffold is increasingly being used in the design of such probes due to its favorable properties. Its rigid, three-dimensional structure can enhance binding to target proteins and improve pharmacological characteristics.

Azetidines have been central to diversity-oriented synthesis (DOS), a strategy used to create large libraries of structurally diverse, lead-like small molecules. These libraries, populated with various fused, bridged, and spirocyclic ring systems built around an azetidine core, are then screened to identify novel chemical probes. This approach has been particularly fruitful for developing compounds aimed at targets within the central nervous system (CNS), as the physicochemical properties of the azetidine scaffold can be optimized to facilitate blood-brain barrier penetration.

The conformational constraints imposed by the puckered azetidine ring can also be leveraged to fine-tune drug-target binding kinetics. By using molecular dynamics simulations and thermodynamic profiling, researchers can dissect how the rigid azetidine core contributes to the binding entropy and enthalpy of a ligand-protein interaction, allowing for the rational design of probes with optimized residence times and target engagement.

Advanced Analytical Techniques for Characterization in Academic Research

High-Resolution NMR Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(4-(Benzyloxy)phenyl)azetidine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, and advanced 2D NMR techniques can reveal through-bond and through-space correlations, which are essential for assigning stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the benzyloxy and phenyl groups, the benzylic methylene (B1212753) protons, and the protons of the azetidine (B1206935) ring. The chemical shifts (δ) of the azetidine ring protons are particularly informative. Typically, the protons on the carbon bearing the aryl group (C3) and the methylene protons on C2 and C4 will appear in the aliphatic region of the spectrum. The coupling constants (J-values) between these protons are crucial for determining their relative stereochemistry. For instance, in related azetidine systems, a larger coupling constant is generally observed between cis-protons on the azetidine ring compared to trans-protons. ipb.pt

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring. The C3 carbon, being attached to the phenyl ring, will have a chemical shift influenced by the aromatic substituent.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for stereochemical elucidation, as it reveals spatial proximities between protons. For example, a NOE correlation between a proton on the azetidine ring and a proton on the phenyl substituent can help to establish their relative orientation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Azetidine CH | 3.5 - 4.5 | 35 - 45 |

| Azetidine CH₂ | 3.0 - 4.0 | 50 - 60 |

| Benzylic CH₂ | 5.0 - 5.2 | 69 - 71 |

| Aromatic CH (Phenyl) | 7.2 - 7.5 | 125 - 130 |

| Aromatic CH (Benzyloxy) | 6.9 - 7.5 | 114 - 137 |

| Aromatic C (Quaternary) | - | 130 - 160 |

Note: These are predicted ranges based on known values for similar structural motifs.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's precise three-dimensional arrangement in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute stereochemistry of chiral molecules, provided that a suitable single crystal can be obtained.

For this compound, a successful crystallographic analysis would definitively confirm the connectivity of the atoms and the substitution pattern on the azetidine and phenyl rings. Crucially, it would reveal the conformation of the azetidine ring, which is typically puckered, and the relative orientation of the benzyloxyphenyl substituent. In the case of a chiral synthesis, X-ray crystallography of a single enantiomer can be used to determine its absolute configuration.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. While no specific crystal structure for this compound is publicly available, data for structurally related azetidine derivatives have been reported, providing insights into the expected solid-state conformations of such compounds.

Table 2: Illustrative Crystallographic Parameters for a Related Azetidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1560 |

| Z | 4 |

Note: This data is for a representative substituted azetidine and is for illustrative purposes only.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₆H₁₇NO, the expected exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (239.31 g/mol ). The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) or a tropylium (B1234903) ion. Another common fragmentation would be the loss of the azetidine ring or parts of it.

Electrospray ionization (ESI) and chemical ionization (CI) are softer ionization techniques that are often used to observe the protonated molecule [M+H]⁺, which can be particularly useful for confirming the molecular weight of the compound with minimal fragmentation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (Proposed) | Identity |

| [M]⁺ | 239 | Molecular Ion |

| [M+H]⁺ | 240 | Protonated Molecule |

| [C₇H₇]⁺ | 91 | Benzyl/Tropylium Cation |

| [C₉H₁₀NO]⁺ | 164 | Fragment from cleavage of benzyl group |

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating isomers. High-performance liquid chromatography (HPLC) is the most widely used method for this purpose.

A reversed-phase HPLC method, using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, can be developed to determine the purity of a synthesized batch of the compound. The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the area of the peak is proportional to its concentration. Impurities will appear as separate peaks, allowing for their quantification.

Since this compound is a chiral molecule, containing a stereocenter at the C3 position of the azetidine ring, the separation of its enantiomers is of significant interest, particularly in a pharmaceutical context. Chiral HPLC is the preferred method for this separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose. The development of a successful chiral separation method is crucial for obtaining enantiomerically pure samples for further studies. researchgate.netchiralpedia.com

Table 4: Typical HPLC Parameters for Analysis of Aromatic Compounds

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are general parameters and would require optimization for the specific compound.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Complex Azetidines

The synthesis of the azetidine (B1206935) ring has traditionally been a significant challenge for organic chemists. ub.bw However, the demand for structurally diverse and complex azetidine derivatives for drug discovery has spurred the development of innovative synthetic strategies. researchgate.net These new methods move beyond classical cyclization and cycloaddition reactions, offering access to densely functionalized and previously inaccessible azetidine scaffolds. ub.bwnih.gov

Recent breakthroughs include:

Photochemical Cycloadditions: Schindler's laboratory reported an intermolecular [2+2] photocycloaddition using visible light to synthesize azetidines from 2-isoxazoline-3-carboxylates and alkenes. This method is notable for its use of a photocatalyst to enable the aza-Paternò-Büchi reaction under mild conditions. rsc.org

C-H Amination: Gaunt and co-workers developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This approach allows for the direct formation of the azetidine ring by creating a carbon-nitrogen bond from an unactivated C-H bond, offering a highly efficient route to functionalized azetidines. rsc.org

Strain-Release Homologation: The Aggarwal group has utilized highly strained 1-azabicyclo[1.1.0]butanes as precursors. These molecules react with a wide range of nucleophiles in a strain-release homologation process to yield diverse 3-substituted azetidines. acs.org

Lanthanide-Catalyzed Aminolysis: A novel method using Lanthanum triflate (La(OTf)₃) as a catalyst has been developed for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, providing a direct route to azetidines with high yields and tolerance for various functional groups. frontiersin.org

Flow Synthesis: Luisi and colleagues have demonstrated a flow-synthesis protocol for 2-substituted 2-azetines. This method involves an elimination reaction to form the azetine ring, followed by in-flow lithiation and reaction with an electrophile, showcasing a modern approach to continuous manufacturing. nih.gov

These advanced methodologies are pivotal for creating libraries of complex azetidines, enabling a more thorough exploration of their potential in various scientific fields.

| Methodology | Key Features | Reference |

|---|---|---|

| Visible-Light Photocycloaddition | Uses Ir(III) photocatalyst; aza-Paternò-Büchi reaction. | rsc.org |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization via unactivated C(sp³)–H bonds. | rsc.org |

| Strain-Release Homologation | Utilizes highly strained 1-azabicyclo[1.1.0]butane precursors. | acs.org |

| La(OTf)₃-Catalyzed Aminolysis | Regioselective ring-opening of cis-3,4-epoxy amines. | frontiersin.org |

| Flow Synthesis of Azetines | Continuous process involving elimination and electrophilic trapping. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Azetidine Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules, including complex azetidine derivatives. While still an emerging field, computational tools are increasingly being used to predict the properties and bioactivities of novel compounds, thereby accelerating the drug discovery pipeline. nih.gov

In the context of azetidine chemistry, AI and ML can be applied to:

Predict Physicochemical and ADME Properties: Computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as physicochemical characteristics like solubility and permeability. nih.govacs.org This is particularly crucial for designing CNS-active agents, where properties facilitating blood-brain barrier penetration are stringent. nih.gov

Virtual Screening and Library Design: AI algorithms can screen vast virtual libraries of azetidine derivatives to identify candidates with a high probability of binding to a specific biological target. enamine.net This in silico analysis helps prioritize which compounds to synthesize, saving time and resources. acs.org

De Novo Drug Design: Generative AI models can design entirely new azetidine-based molecules optimized for specific properties. By learning from existing chemical data, these models can propose novel scaffolds that chemists can then synthesize and test.

Reaction Prediction and Synthesis Planning: ML models are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes for complex molecules like functionalized azetidines. This can help overcome synthetic challenges and improve the efficiency of chemical synthesis.

The use of computational modeling in designing a library of azetidine-based scaffolds for CNS applications has already been demonstrated, with in vitro data validating the in silico predictions. nih.govacs.org As these computational methods become more sophisticated, their role in the rational design of azetidine-containing therapeutics will undoubtedly expand.

Exploration of Azetidine Scaffolds in Chemical Biology

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for developing such chemical tools. enamine.net

Emerging applications in this area include:

Peptidomimetics and Unnatural Amino Acids: Azetidines are used as unnatural amino acids in peptidomimetics. ub.bw The constrained conformation of the azetidine ring can impart specific secondary structures to peptides, helping to stabilize them against degradation and improve their biological activity. Azetidine-2-carboxylic acid, for instance, is a well-known mimic of proline. wikipedia.org

Scaffolds for Diversity-Oriented Synthesis (DOS): The azetidine core is a versatile starting point for Diversity-Oriented Synthesis, a strategy aimed at creating structurally diverse collections of molecules for high-throughput screening. nih.gov By applying various chemical transformations to a central azetidine scaffold, researchers can generate fused, bridged, and spirocyclic ring systems, rapidly populating chemical space with novel compounds. nih.govacs.org

Chemical Probes: Functionalized azetidines are being developed as chemical probes to investigate biological pathways. For example, azetidine-based compounds can be tagged with fluorescent markers or affinity labels to track their interactions within a cell, helping to identify new drug targets and elucidate mechanisms of action.

The unique conformational constraints and synthetic accessibility of azetidines ensure their continued exploration as powerful tools in chemical biology.

Designing Azetidine-Based PROTAC Linkers and Degrader Motifs

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. nih.govprecisepeg.com A PROTAC is a heterobifunctional molecule with two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. precisepeg.com

The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). nih.gov The rigid and defined three-dimensional structure of the azetidine ring makes it an excellent candidate for inclusion in PROTAC linkers.

Key research directions include:

Azetidine-Containing Linkers: The incorporation of azetidine rings into the linker chain can provide conformational constraint, helping to pre-organize the PROTAC into a bioactive conformation. precisepeg.com This can enhance the efficiency of ternary complex formation and improve degradation potency. nih.gov Methyl 1-Boc-azetidine-3-carboxylate is an example of an azetidine-based building block used in the synthesis of PROTAC linkers. medchemexpress.com

Novel E3 Ligase Binders: The discovery of new ligands for E3 ligases is a major bottleneck in the field. Chemical proteomics has been used to identify azetidine acrylamides that can stereoselectively and covalently bind to the E3 ligase substrate receptor DCAF1. nih.govnorthwestern.edu

Electrophilic PROTACs: These azetidine acrylamide (B121943) ligands have been successfully developed into electrophilic PROTACs that mediate targeted protein degradation in human cells. nih.gov This demonstrates that the azetidine scaffold can be part of the degrader motif itself, not just the linker.

The rational design of PROTACs with optimized linkers and novel E3 ligase recruiters is a burgeoning field, and azetidine chemistry is poised to play a significant role in developing the next generation of these powerful therapeutics.

| Application Area | Function of Azetidine | Example/Concept | Reference |

|---|---|---|---|

| Linker Design | Provides conformational rigidity to optimize ternary complex formation. | Incorporation of building blocks like Methyl 1-Boc-azetidine-3-carboxylate. | precisepeg.commedchemexpress.com |

| Degrader Motif | Serves as a reactive handle to bind to an E3 ligase. | Azetidine acrylamides as covalent ligands for DCAF1. | nih.govnorthwestern.edu |

Advanced Studies on Azetidine Reactivity for Material Science or Catalysis Applications

The utility of azetidines extends beyond biology and medicine into the realms of material science and asymmetric catalysis. The ring strain and nucleophilic nitrogen atom that define its reactivity are being harnessed to create novel polymers and highly efficient catalysts. rsc.orgub.bw

Material Science: The cationic ring-opening polymerization of azetidine is a key method for producing branched poly(propylenimine) (PPI). acs.orgacs.org This process is typically initiated by a strong acid, which protonates the azetidine monomer and facilitates ring-opening. acs.org The resulting polymers have several potential applications:

CO₂ Capture: PPI can be impregnated into mesoporous silica (B1680970) to create composite adsorbents for CO₂ capture from flue gas or the atmosphere. acs.org

Coatings and Templating: Polyamines derived from azetidines have applications in antibacterial and antimicrobial coatings, chelation, and as materials for templating. rsc.org

Catalysis: Chiral, enantiomerically pure azetidines serve as valuable ligands and organocatalysts in asymmetric synthesis. researchgate.net

Asymmetric Catalysis: The rigid azetidine scaffold, when incorporated into a catalyst's structure, can create a well-defined chiral pocket. This enhanced control over the catalytic environment leads to high enantioselectivity in reactions such as Michael additions. rsc.org For example, azetidine-derived binuclear zinc catalysts have been shown to be highly effective. rsc.org

Ring-Opening Catalysis: Chiral hydrogen-bond donor catalysts, such as squaramides, have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines, providing access to valuable chiral building blocks. acs.org

The ongoing investigation into the polymerization and catalytic activity of azetidines highlights the versatility of this four-membered ring system, promising new advancements in both industrial and academic research.

Table of Compounds

| Compound Name |

|---|

| 3-(4-(Benzyloxy)phenyl)azetidine |

| Azetidine |

| Aziridine |

| Pyrrolidine (B122466) |

| 2-isoxazoline-3-carboxylate |

| 1-azabicyclo[1.1.0]butane |

| Lanthanum triflate (La(OTf)₃) |

| cis-3,4-epoxy amine |

| 2-azetine |

| Azetidine-2-carboxylic acid |

| Proline |

| Methyl 1-Boc-azetidine-3-carboxylate |

| Azetidine acrylamide |

| Poly(propylenimine) (PPI) |

| Squaramide |

Q & A

Q. Key Intermediate Characterization :

- NMR : H and C NMR confirm regiochemistry (e.g., benzyloxy proton resonance at δ 5.11 ppm) .

- FTIR : Stretching vibrations for C=O (1650–1750 cm) and N-H (3200–3400 cm) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 334.1553) .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Q. Basic

| Technique | Application | Example Data |

|---|---|---|

| H NMR | Assigns proton environments | δ 7.49–7.31 ppm (aromatic protons), δ 3.84 ppm (methoxy group) |

| C NMR | Identifies carbon frameworks | δ 157.16 ppm (carbonyl), δ 55.48 ppm (methoxy carbon) |

| FTIR | Detects functional groups | 1596 cm (C=N stretch), 1261 cm (C-O-C) |

| HRMS | Confirms molecular formula | [M+H] = 334.1556 (calculated) vs. 334.1553 (observed) |

How can reaction conditions be optimized to improve yields in azetidine ring formation?

Q. Advanced

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during cyclization .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-oxidation .

- Catalysts : Lewis acids (e.g., ZnCl) or phase-transfer catalysts improve ring-closure efficiency .

- Workup : Precipitation in ice-cold methanol increases purity (>95% by HPLC) .

What computational methods aid in predicting the reactivity of this compound derivatives?

Q. Advanced

- DFT calculations : Model transition states for substitution reactions (e.g., Hammett σ values predict electronic effects) .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzyme active sites) .

- MD simulations : Assess stability of azetidine conformers in aqueous environments .

How to resolve contradictions in reported biological activities of azetidine derivatives?

Q. Advanced

- Comparative assays : Test derivatives under standardized conditions (e.g., IC values against kinase isoforms) .

- SAR studies : Correlate substituent effects (e.g., fluorophenoxy vs. methoxy groups) with activity trends .

- Meta-analysis : Reconcile discrepancies using pooled data from multiple studies (e.g., conflicting cytotoxicity results) .

What strategies enhance selectivity in azetidine derivatives for target enzymes?

Q. Advanced

- Steric hindrance : Introduce bulky groups (e.g., benzhydryl) to block off-target binding .

- Chiral centers : Optimize stereochemistry (e.g., (S)- vs. (R)-isomers) for enantioselective interactions .

- Bioisosteres : Replace benzyloxy with trifluoromethyl to modulate lipophilicity and H-bonding .

What purification methods are effective post-synthesis?

Q. Basic

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20:80 → 50:50) .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (MP: 175–176°C) .

- HPLC : Reverse-phase C18 columns for final purity validation (>98%) .

How to analyze regioselectivity in azetidine substitution reactions?

Q. Advanced

- Electron density mapping : Identify reactive sites via Mulliken charges (e.g., C3 vs. C4 positions) .

- Steric maps : Molecular volume analysis predicts accessibility of substituents (e.g., 4-chlorophenoxy vs. benzyl) .

- Kinetic studies : Compare reaction rates under varying conditions (e.g., NaH vs. KCO as base) .

How to validate biological activity mechanisms through in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.